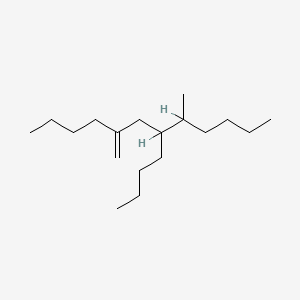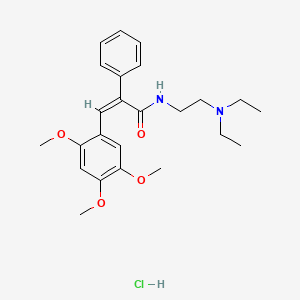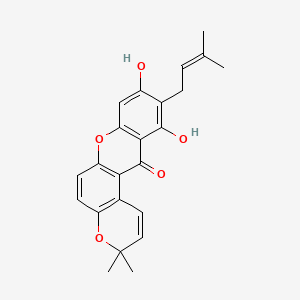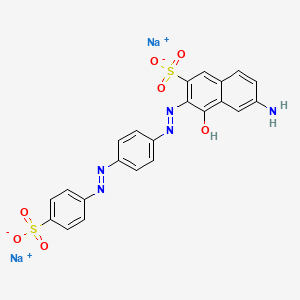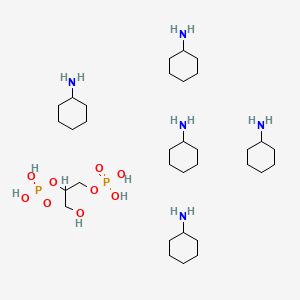
N-Undecyloyldopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Undecyloyldopamine is a chemical compound that belongs to the family of dopamine derivatives It is characterized by the presence of an undecyloyl group attached to the nitrogen atom of dopamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Undecyloyldopamine typically involves the reaction of dopamine with undecyloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Dopamine} + \text{Undecyloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Undecyloyldopamine can undergo various chemical reactions, including:
Oxidation: The catechol moiety in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in the catechol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings due to its adhesive properties.
Mécanisme D'action
The mechanism of action of N-Undecyloyldopamine involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and other proteins involved in cellular signaling. The compound’s effects are mediated through its ability to modulate neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Octanoyldopamine: Another dopamine derivative with a shorter acyl chain.
N-Oleoyldopamine: A dopamine derivative with an oleoyl group.
Uniqueness
N-Undecyloyldopamine is unique due to its longer acyl chain, which imparts distinct physicochemical properties. This longer chain can influence the compound’s interaction with biological membranes and its overall bioavailability.
Propriétés
Numéro CAS |
105955-09-7 |
|---|---|
Formule moléculaire |
C19H31NO3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-19(23)20-14-13-16-11-12-17(21)18(22)15-16/h11-12,15,21-22H,2-10,13-14H2,1H3,(H,20,23) |
Clé InChI |
AGKWMLSFFLMTQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
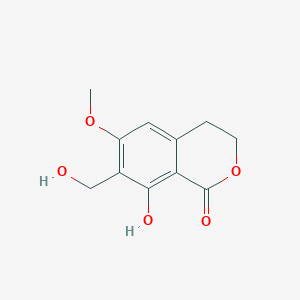
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

